Picrasidine Q

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

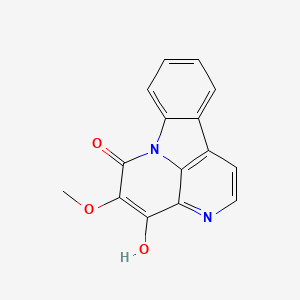

Picrasidine Q is an alkaloid component extracted from Angelica keiskei species . It has the capacity of anti-cell transformation and anti-cancer . This compound induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines, and directly inhibits FGFR2 kinase activity .

Synthesis Analysis

This compound was unambiguously determined by X-ray crystallographic analysis . The synthesis of ITHQ-type bis-β-carboline alkaloids could be directly achieved by a late-stage regio-selective aza-[4 + 2] cycloaddition .Molecular Structure Analysis

The molecular weight of this compound is 266.25 and its formula is C15H10N2O3 . The structure of this compound was determined by spectral and chemical evidence .Chemical Reactions Analysis

This compound suppresses downstream signaling of FGFR2 in ESCC cells . It induces cell cycle arrest and apoptosis . This compound suppresses the growth of ESCC cells . It inhibits proliferation by inhibition of G1/S cell cycle transition .Physical and Chemical Properties Analysis

The molecular weight of this compound is 266.25 and its formula is C15H10N2O3 . The CAS number is 101219-61-8 .Scientific Research Applications

Anticancer Effects : Picrasidine I, a related compound to Picrasidine Q, has shown potential as an anticancer agent, particularly against oral squamous cell carcinoma. It reduces cell viability in a dose-dependent manner and induces apoptosis through various pathways (Yang et al., 2021).

PPARα Agonism : Picrasidine C, another related compound, has been identified as a selective PPARα agonist. This finding suggests potential applications in treating metabolic diseases such as hyperlipidemia and atherosclerosis (Zhao et al., 2016).

Anti-Inflammatory Activity : Quassidines, which include Picrasidine C, have been evaluated for anti-inflammatory activities. Quassidine A, in particular, showed weak anti-inflammatory activity (Jiao et al., 2010).

Antimicrobial Properties : A bioassay-guided interpretation of antimicrobial compounds in Kumu, a traditional Chinese medicine derived from Picrasma quassioides, identified several active compounds including picrasidine S, highlighting their potential as antibiotics (Hu et al., 2021).

Osteoclastogenesis Inhibition : Picrasidine I has been shown to suppress osteoclastogenesis by inhibiting RANKL-induced signaling pathways, suggesting potential applications in treating bone loss and osteoporosis (Kong et al., 2017).

p38α Inhibition for Neuropathic Pain : Picrasidine S was identified as a p38α inhibitor, potentially useful in treating neuropathic pain (Shen et al., 2022).

Potential mTOR Inhibitors : Picrasidine M, extracted from Picrasma quassioides, has been proposed as a potential mTOR inhibitor for treating Leigh Syndrome and other mitochondrial disorders (Chen et al., 2014).

Ethnopharmacological Uses : The genus Picrasma has been used in traditional medicine for various purposes, including treating fever, inflammation, and cancer. Its phytochemical constituents demonstrate a range of bioactivities (Xu et al., 2021).

Mechanism of Action

Target of Action

Picrasidine Q, an alkaloid component extracted from Angelica keiskei species, has been identified to directly target the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase . FGFR2 plays a crucial role in cell survival and proliferation, making it a significant target for anti-cancer therapies .

Mode of Action

this compound interacts with its target, FGFR2, by inhibiting its kinase activity . This inhibition suppresses the downstream signaling of FGFR2, leading to significant changes in the cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the FGFR2 signaling cascade. By inhibiting FGFR2 kinase activity, this compound suppresses the downstream signaling of FGFR2, which includes the PI3K/Akt/mTOR pathway . This pathway plays a vital role in cell survival and proliferation, and its inhibition leads to cell cycle arrest and apoptosis .

Result of Action

The inhibition of FGFR2 by this compound leads to a series of cellular effects. It induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines . Furthermore, it suppresses the growth of these cells, demonstrating its potential as an anti-cancer agent .

Action Environment

It’s worth noting that the compound is derived from the angelica keiskei species, a plant native to east asia . The plant’s growth conditions, such as soil quality, climate, and harvesting time, could potentially influence the concentration and efficacy of this compound.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Picrasidine Q has been found to interact with various biomolecules, most notably the Fibroblast Growth Factor Receptor 2 (FGFR2). It directly inhibits FGFR2 kinase activity , which plays a crucial role in cell survival and proliferation . This interaction with FGFR2 is a key aspect of this compound’s biochemical role.

Cellular Effects

This compound has significant effects on cellular processes. It induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines . By inhibiting FGFR2, this compound suppresses downstream signaling in esophageal squamous cell carcinoma (ESCC) cells . This leads to a reduction in cell proliferation and an increase in cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FGFR2, leading to the inhibition of the kinase activity of this enzyme . This results in the suppression of downstream signaling pathways, including the phosphorylation of AKT and mTOR . These changes at the molecular level contribute to the anti-cancer effects of this compound.

Temporal Effects in Laboratory Settings

It has been observed that this compound can suppress the growth of ESCC cells over a period of 24 to 72 hours .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with FGFR2 . The full extent of its involvement in metabolic pathways, including its interactions with other enzymes or cofactors, remains to be explored.

Properties

IUPAC Name |

4-hydroxy-3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-14-13(18)11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(14)19/h2-7,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFNTSGIQCFHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC3=C2N(C1=O)C4=CC=CC=C34)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B566423.png)